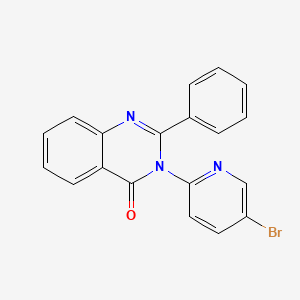![molecular formula C20H25N3OS B6016521 2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6016521.png)
2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Mechanism of Action
2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol acts as a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor by serotonin leads to a decrease in neuronal activity and neurotransmitter release. Antagonism of the 5-HT1A receptor by this compound leads to an increase in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific experimental conditions. In general, it has been found to increase neuronal activity and neurotransmitter release in various brain regions. It has also been found to modulate the release of other neurotransmitters, such as dopamine and norepinephrine. In addition, it has been found to affect various physiological processes, such as sleep, appetite, and pain perception.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects. It is important for researchers to carefully control for these effects in their experiments.
Future Directions
There are many future directions for research involving 2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One area of interest is the role of the 5-HT1A receptor in the regulation of stress and anxiety. Another area of interest is the development of new drugs that target the 5-HT1A receptor for the treatment of various psychiatric disorders. Finally, there is interest in investigating the role of the 5-HT1A receptor in the regulation of other physiological processes, such as cardiovascular function and immune function.
Synthesis Methods
The synthesis of 2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves several steps. First, 2-(2-thienyl)ethylamine is reacted with formaldehyde and formic acid to form 2-(2-thienyl)methylamine. Next, 1-(2-bromoethyl)-4-(1H-indol-2-ylmethyl)piperazine is reacted with the 2-(2-thienyl)methylamine to form this compound. The final product is purified by column chromatography.
Scientific Research Applications
2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. For example, it has been used to study the effects of serotonin on anxiety, depression, and aggression. It has also been used to investigate the role of the 5-HT1A receptor in the regulation of sleep, appetite, and pain perception.
properties
IUPAC Name |
2-[4-(1H-indol-2-ylmethyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-10-7-18-14-22(8-9-23(18)15-19-5-3-11-25-19)13-17-12-16-4-1-2-6-20(16)21-17/h1-6,11-12,18,21,24H,7-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLRFCYGEFEUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC3=CC=CC=C3N2)CCO)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6016444.png)

![2,3,3,3-tetrafluoro-2-methoxy-N-[3-(methylthio)phenyl]propanamide](/img/structure/B6016467.png)
![2-(4-methoxyphenyl)-4-({[4-(4-morpholinyl)phenyl]amino}methylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6016482.png)
![N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6016484.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6016495.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6016499.png)
![4-(2-chloro-4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016503.png)
![N-(3,5-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6016509.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016515.png)
![3-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6016529.png)

